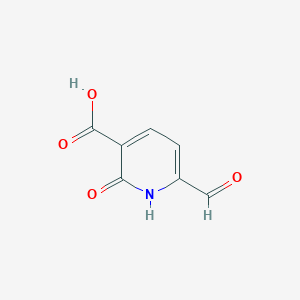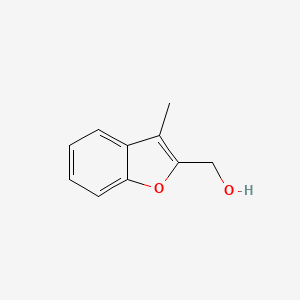
(3-Méthyl-1-benzofuran-2-yl)méthanol
Vue d'ensemble
Description
“(3-Methyl-1-benzofuran-2-yl)methanol” is a chemical compound with the molecular formula C10H10O2 . It is a member of the benzofuran family, which are heterocyclic compounds consisting of fused benzene and furan rings .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in various studies . One approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “(3-Methyl-1-benzofuran-2-yl)methanol” consists of a benzofuran ring attached to a methanol group . The benzofuran ring itself is a fused ring system made up of a benzene ring and a furan ring .Physical And Chemical Properties Analysis
“(3-Methyl-1-benzofuran-2-yl)methanol” has a molecular weight of 162.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 162.068079557 g/mol . The compound is also characterized by a topological polar surface area of 33.4 Ų .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzofurane, y compris « (3-Méthyl-1-benzofuran-2-yl)méthanol », ont montré une activité anticancéreuse significative . Par exemple, deux nouveaux dérivés ont montré une action sélective sur les cellules de leucémie myéloïde chronique (K562) . Ils ont été trouvés pour avoir des effets pro-oxydants et augmenter les espèces réactives de l'oxygène dans les cellules cancéreuses . Les deux composés ont été confirmés pour avoir des propriétés pro-apoptotiques et ont été trouvés pour induire l'apoptose dans les cellules K562 .
Activité antibactérienne
Les composés du benzofurane ont également été trouvés pour avoir des activités antibactériennes . L'un des composés a montré une activité modérée envers les souches Gram-positives dans des études antimicrobiennes, avec des valeurs de MIC allant de 16 à 64 µg/mL .
Activité anti-inflammatoire
Les dérivés du benzofurane ont également montré une activité anti-inflammatoire en inhibant la libération de l'interleukine 6 pro-inflammatoire (IL-6) dans les cellules K562 .
Activité antivirale
Les composés du benzofurane ont montré des activités antivirales . Par exemple, un nouveau composé benzofuranique macrocyclique a une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace contre la maladie de l'hépatite C .
Activité antioxydante
Les composés du benzofurane ont montré des activités antioxydantes . Les composés ont des effets pro-oxydants et augmentent les espèces réactives de l'oxygène dans les cellules cancéreuses .
Synthèse de nouveaux hétérocycles
“this compound” peut être utilisé comme précurseur pour la synthèse d'une série de nouveaux hétérocycles . Ces nouveaux hétérocycles peuvent être synthétisés par des réactions faciles avec le 3-oxo-3-phénylpropanenitrile, le 2-cyanoéthanethioamide et divers hydrazides tels que le cyanoacétohydrazide, l'acétohydrazide et les dérivés du carbohydrazide .
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to exhibit significant cytotoxic activity in various cancer cell lines . Therefore, it can be inferred that the compound may target cancer cells.
Mode of Action
Studies on similar benzofuran derivatives suggest that these compounds may exert their effects through pro-oxidative mechanisms . They increase reactive oxygen species in cancer cells, especially after 12 hours of incubation . This pro-oxidative effect could lead to cellular damage and apoptosis, particularly in cancer cells .
Biochemical Pathways
Based on the pro-oxidative effects of similar benzofuran derivatives, it can be inferred that the compound may influence pathways related to oxidative stress and apoptosis . For instance, it may enhance the generation of reactive oxygen species, leading to oxidative damage and triggering apoptosis in cancer cells .
Result of Action
Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells . They inhibit the release of proinflammatory interleukin 6 (IL-6) in K562 cells , suggesting potential anti-inflammatory effects. These compounds also exhibit selective action towards certain cancer cells, with no toxic effect in healthy cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(3-Methyl-1-benzofuran-2-yl)methanol has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This suggests that it may interact with caspases, a family of protease enzymes playing essential roles in programmed cell death .
Cellular Effects
In terms of cellular effects, (3-Methyl-1-benzofuran-2-yl)methanol has been found to exhibit selective action towards certain cancer cells . It has been shown to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that it may influence cell signaling pathways and cellular metabolism, particularly those related to oxidative stress .
Molecular Mechanism
At the molecular level, (3-Methyl-1-benzofuran-2-yl)methanol exerts its effects through various mechanisms. As mentioned earlier, it has pro-oxidative effects and increases reactive oxygen species in cancer cells . This could lead to oxidative damage to cellular components, thereby affecting cell function .
Temporal Effects in Laboratory Settings
The effects of (3-Methyl-1-benzofuran-2-yl)methanol over time in laboratory settings have been observed in various studies. For instance, it has been found to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that the compound’s effects may vary over time, possibly due to its stability, degradation, or long-term effects on cellular function .
Propriétés
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHBHUOKWCMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307660 | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55581-62-9 | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55581-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


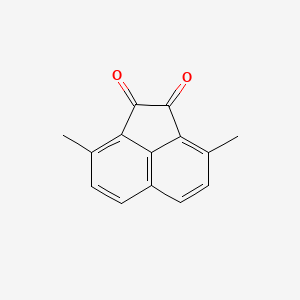

![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)
![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)
![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)
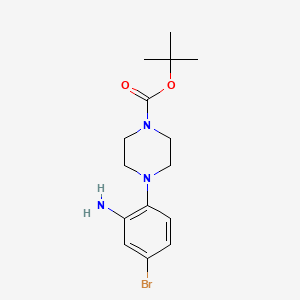

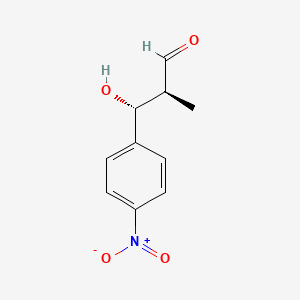
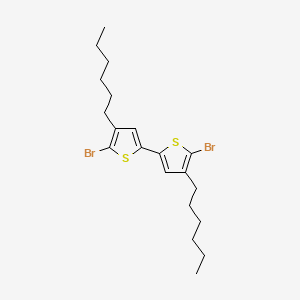


![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)
